6-(2-chlorobenzyl)-3-[(4-ethoxyphenyl)amino]-1,2,4-triazin-5(4H)-one
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Overview
Description
- It contains a triazine ring with an ethoxyphenylamino group and a chlorobenzyl substituent.
- The compound’s structure is as follows:
Structure: C17H15ClN4O2
6-(2-chlorobenzyl)-3-[(4-ethoxyphenyl)amino]-1,2,4-triazin-5(4H)-one: , also known by its IUPAC name , is a heterocyclic compound.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: The compound’s unique structure makes it interesting for synthetic chemistry studies and as a building block for other molecules.
Biology and Medicine: Investigating its potential as a drug candidate due to its heterocyclic scaffold.
Industry: Possible applications in materials science or agrochemicals.
Mechanism of Action
- The compound’s mechanism of action would depend on its specific targets.
- Further research is needed to elucidate its interactions with biological macromolecules (e.g., enzymes, receptors).
Comparison with Similar Compounds
Similar Compounds:
Remember that further research and experimental data are essential to fully understand the compound’s properties and applications.
Properties
Molecular Formula |
C18H17ClN4O2 |
---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
6-[(2-chlorophenyl)methyl]-3-(4-ethoxyanilino)-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C18H17ClN4O2/c1-2-25-14-9-7-13(8-10-14)20-18-21-17(24)16(22-23-18)11-12-5-3-4-6-15(12)19/h3-10H,2,11H2,1H3,(H2,20,21,23,24) |
InChI Key |
UEDDQGCUCHWKCK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NN=C(C(=O)N2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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